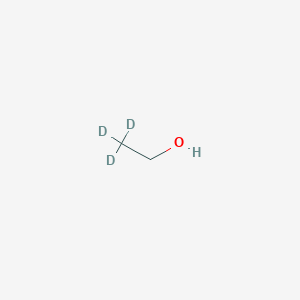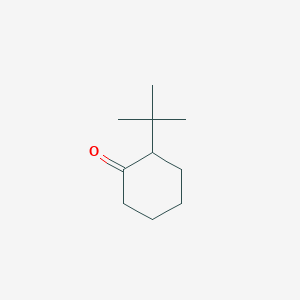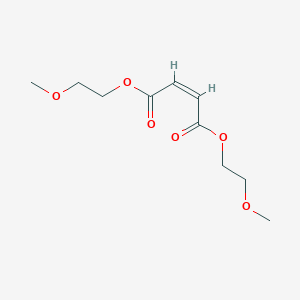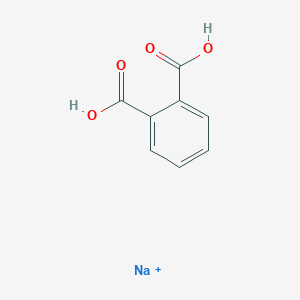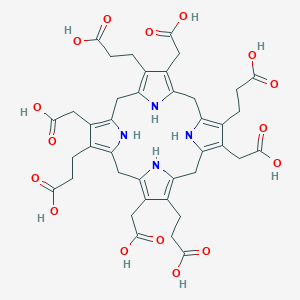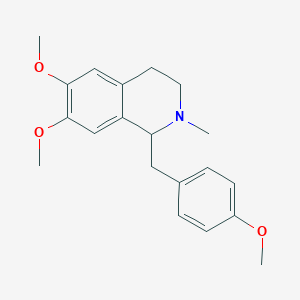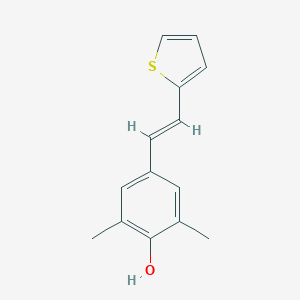
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol, also known as resveratrol, is a natural polyphenol compound found in various plants, including grapes, berries, and peanuts. It has been widely studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
Resveratrol exerts its biological effects through various mechanisms, including the activation of sirtuins, inhibition of cyclooxygenase-2 (COX-2), and modulation of various signaling pathways, such as NF-κB, PI3K/Akt, and MAPK.
Efectos Bioquímicos Y Fisiológicos
Resveratrol has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-aging properties. It has also been shown to improve insulin sensitivity, reduce blood pressure, and lower cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Resveratrol has several advantages for lab experiments, including its low toxicity, availability, and ease of use. However, it also has some limitations, such as its low bioavailability and poor solubility in water, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol research, including the development of novel delivery systems to improve its bioavailability, the identification of new targets and signaling pathways, and the investigation of its potential synergistic effects with other compounds. Additionally, more studies are needed to determine the optimal dose and duration of 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol supplementation for various diseases.
In conclusion, 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol is a promising natural compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. However, further research is needed to fully understand its therapeutic potential and develop effective treatment strategies.
Métodos De Síntesis
Resveratrol can be synthesized through various methods, including chemical synthesis, plant extraction, and microbial fermentation. The most commonly used method is plant extraction, which involves extracting 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol from the skin of grapes or other plants using solvents.
Aplicaciones Científicas De Investigación
Resveratrol has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders. Many studies have shown that 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol exhibits potent anticancer properties by inhibiting cancer cell proliferation, inducing apoptosis, and suppressing tumor growth.
Propiedades
Número CAS |
127035-58-9 |
|---|---|
Nombre del producto |
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol |
Fórmula molecular |
C14H14OS |
Peso molecular |
230.33 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-[(E)-2-thiophen-2-ylethenyl]phenol |
InChI |
InChI=1S/C14H14OS/c1-10-8-12(9-11(2)14(10)15)5-6-13-4-3-7-16-13/h3-9,15H,1-2H3/b6-5+ |
Clave InChI |
CUTHZVKEIWXBMP-AATRIKPKSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1O)C)/C=C/C2=CC=CS2 |
SMILES |
CC1=CC(=CC(=C1O)C)C=CC2=CC=CS2 |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C=CC2=CC=CS2 |
Sinónimos |
2,6-dimethyl-4-(2-(2-thienyl)ethenyl)phenol BI-L 226 BI-L-226 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



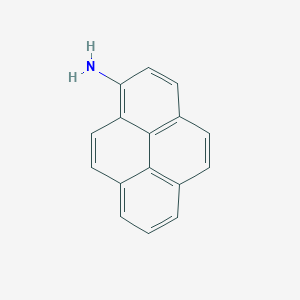
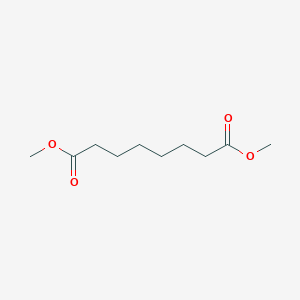
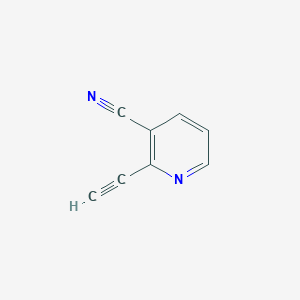
![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)
